![molecular formula C23H16ClF3N2O3 B12633750 (3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)
(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione” is a complex organic molecule that features a unique combination of functional groups and stereochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazolo[4,5-f]isoindole core, introduction of the chlorophenyl and trifluoromethylphenyl groups, and the establishment of the correct stereochemistry. Common synthetic methods may include:
Cyclization reactions: to form the oxazolo[4,5-f]isoindole core.
Substitution reactions: to introduce the chlorophenyl and trifluoromethylphenyl groups.
Chiral resolution: or to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of:
Catalysts: to enhance reaction rates and selectivity.
Flow chemistry: techniques to improve scalability and safety.
Green chemistry: principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modifying cellular processes: Affecting gene expression or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: A similar compound with slight variations in functional groups or stereochemistry.
Other oxazolo[4,5-f]isoindole derivatives: Compounds with different substituents on the oxazolo[4,5-f]isoindole core.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C23H16ClF3N2O3 |
|---|---|
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
(1R,2R,6R,7R,8R,12S)-5-(4-chlorophenyl)-10-[3-(trifluoromethyl)phenyl]-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C23H16ClF3N2O3/c24-12-6-4-10(5-7-12)19-18-14-9-15(20(18)32-28-19)17-16(14)21(30)29(22(17)31)13-3-1-2-11(8-13)23(25,26)27/h1-8,14-18,20H,9H2/t14-,15+,16+,17-,18+,20+/m0/s1 |
InChI-Schlüssel |
KVVIZKPKKJIITL-PYCASWLRSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F |
Kanonische SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


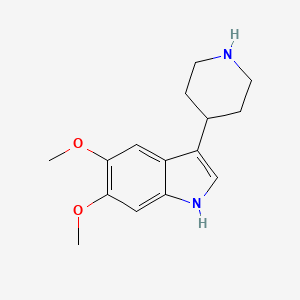
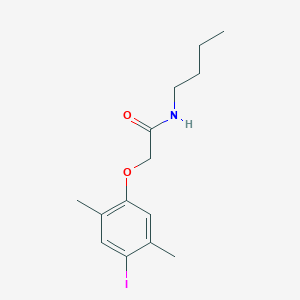
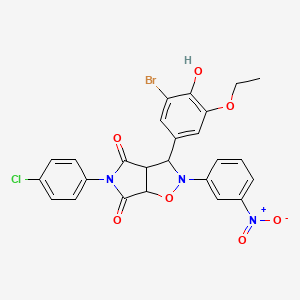
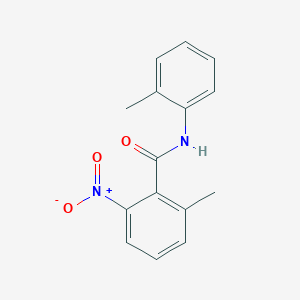




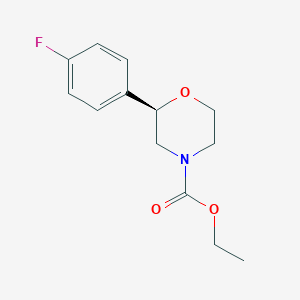




![(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12633758.png)
